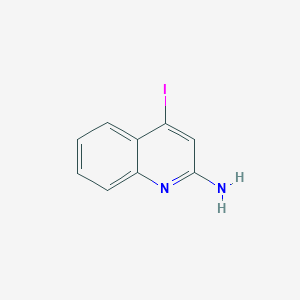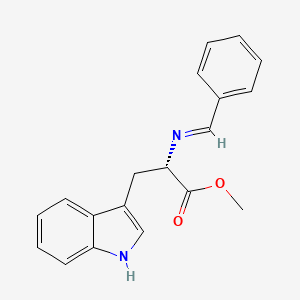
Octadec-5-yn-1-ol
Vue d'ensemble
Description
Octadec-5-yn-1-ol is an organic compound with the molecular formula C18H34O. It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadec-5-yn-1-ol can be synthesized through various methods. One common approach involves the partial hydrogenation of octadec-5-yne, followed by the reduction of the resulting alkyne to the corresponding alcohol. The reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond, resulting in the formation of alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Octadec-5-yn-1-al (aldehyde) or octadec-5-ynoic acid (carboxylic acid).
Reduction: Octadec-5-en-1-ol (alkene) or octadecan-1-ol (alkane).
Substitution: Octadec-5-yn-1-chloride (halide) or octadec-5-yn-1-ester (ester).
Applications De Recherche Scientifique
Octadec-5-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of octadec-5-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell membrane properties, and affect signal transduction pathways. These interactions result in various biological effects, including changes in cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Octadec-5-yn-1-ol can be compared with other long-chain alkyne alcohols, such as:
Octadec-9-en-1-ol:
Octadecan-1-ol:
Uniqueness
This compound is unique due to the presence of a triple bond, which imparts distinct chemical reactivity and properties compared to its saturated and unsaturated counterparts. This makes it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
octadec-5-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-12,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOAAQPKQNTWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)
![9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B3330161.png)




![2-[(4-Formyl-2-iodophenoxy)methyl]benzonitrile](/img/structure/B3330205.png)
![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)




